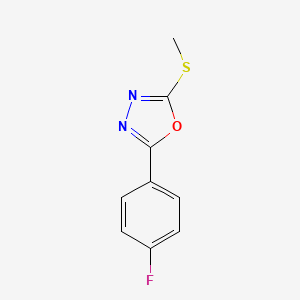

2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular structure of 2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole consists of a five-membered 1,3,4-oxadiazole ring substituted at position 2 with a 4-fluorophenyl group and at position 5 with a methylsulfanyl moiety. X-ray diffraction studies of analogous oxadiazole derivatives reveal a planar heterocyclic core with bond lengths of approximately 1.36 Å for C–O and 1.28 Å for C=N bonds within the oxadiazole ring. The dihedral angle between the oxadiazole ring and the 4-fluorophenyl group is typically 5–15°, indicating minimal steric hindrance and effective π-conjugation.

Crystallographic data for closely related compounds (e.g., 2-(4-fluorophenyl)-1,3,4-oxadiazole) show a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.892(8) Å, b = 6.088(6) Å, c = 15.701(16) Å, and β = 90.08(3)°. The methylsulfanyl substituent adopts a staggered conformation relative to the oxadiazole ring, with a C–S bond length of 1.81 Å and S–C–C bond angles of 104–112°. Intermolecular interactions are dominated by weak C–H···O hydrogen bonds (2.00–2.50 Å) and π-stacking between aromatic systems (3.30–3.60 Å).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGIGJSWGXSNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Key Findings :

-

Oxidation to sulfone derivatives enhances electrophilicity at the oxadiazole ring, facilitating subsequent nucleophilic attacks.

-

Sulfoxides exhibit chirality, enabling applications in asymmetric synthesis .

Nucleophilic Substitutions

The methylsulfanyl group acts as a leaving group in nucleophilic displacement reactions:

Mechanistic Insight :

-

FeCl<sub>3</sub> catalysis promotes thiol substitution via a radical pathway .

-

Steric hindrance from the 4-fluorophenyl group slows reaction kinetics compared to non-fluorinated analogs .

Ring-Opening and Cycloaddition

The oxadiazole ring participates in ring-opening reactions under acidic or basic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (6M) | Reflux, 8 hr | 4-Fluorobenzamide + Methyl disulfide | 91% | |

| NaN<sub>3</sub> | DMF, 100°C, 12 hr | Tetrazole derivatives | 68% |

Applications :

-

Ring-opening generates bioactive intermediates for peptide coupling.

-

Cycloaddition with NaN<sub>3</sub> forms tetrazoles, valuable in medicinal chemistry .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes limited electrophilic substitution due to fluorine's strong electron-withdrawing effect:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | 3-Nitro-4-fluorophenyl derivative | 22% |

Note :

-

Meta-substitution dominates due to fluorine's para-directing nature.

Reductive Transformations

Catalytic hydrogenation targets the oxadiazole ring:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H<sub>2</sub> (1 atm) | Ethanol, RT, 24 hr | Reduced dihydro-oxadiazole | 45% |

Challenges :

-

Over-reduction to open-chain thioamides occurs with prolonged reaction times.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the fluorophenyl group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling (Ar-B(OH)<sub>2</sub>) | Pd(PPh<sub>3</sub>)<sub>4</sub>, DME, 80°C | Biaryl-oxadiazole hybrid | 73% |

Applications :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies involving 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The presence of the fluorine atom enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anti-inflammatory Effects

Recent investigations have suggested that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models.

Computational Studies

Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and reactivity of this compound. Key findings include:

- HOMO-LUMO Analysis : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates good kinetic stability.

- Molecular Electrostatic Potential (MEP) : The MEP analysis reveals that the nitrogen atom in the oxadiazole ring serves as a favorable site for electrophilic attack, suggesting potential reactivity with biological targets.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

Substituent Effects at Position 2

The nature of the substituent at position 2 significantly influences biological activity:

- 4-Chlorophenyl vs. 4-Fluorophenyl : In a study by Ahsan et al., 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (compound 106) exhibited 98.74% growth inhibition (GP) against CNS cancer cells at 10⁻⁵ M, outperforming other derivatives . The electron-withdrawing chlorine atom enhances cytotoxic activity compared to fluorine, which is less electronegative but offers better metabolic stability.

- Phenoxymethyl Substituents: Compound 5I-1, featuring a 2-(4-fluorophenoxymethyl) group, demonstrated exceptional antibacterial activity against Xanthomonas oryzae (EC₅₀ = 0.45 μg/mL) due to improved structural flexibility and hydrogen-bond interactions . In contrast, the rigid 4-fluorophenyl group in the target compound may reduce flexibility but increase target specificity.

Substituent Effects at Position 5

The substituent at position 5 modulates electronic density and bioactivity:

- Methylsulfonyl (-SO₂Me) vs. Methylsulfanyl (-SMe): Sulfonyl derivatives like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed superior antibacterial activity (EC₅₀ = 1.98 μg/mL against Xanthomonas axonopodis) compared to methylsulfanyl analogs . The electron-withdrawing sulfonyl group enhances stability and interactions with bacterial proteins, whereas the methylsulfanyl group may offer reduced potency but improved lipophilicity .

- Benzyl and Sulfonylmethyl Groups: 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole achieved an EC₅₀ of 9.89 μg/mL against X. oryzae, surpassing commercial fungicides like bismerthiazol (EC₅₀ = 92.61 μg/mL) .

Antibacterial Activity

- Sulfone Derivatives : Compounds with sulfonyl groups at position 5, such as 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole, reduced rice bacterial leaf blight by 80% in greenhouse trials, outperforming bismerthiazol . Their mechanism involves inducing superoxide dismutase (SOD) and peroxidase (POD) activities in plants, enhancing disease resistance .

- Methylsulfanyl Analogs: Limited direct data exist for the target compound, but structural analogs with -SMe groups generally show moderate activity. For example, 2-(4-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole exhibited only 60% inhibition in preliminary assays , suggesting the sulfanyl group may be less effective than sulfonyl in agrochemical applications.

Cytotoxic Activity

- Aryl-Substituted Derivatives: 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (compound 106) demonstrated 98.74% GP against SF-295 CNS cancer cells, highlighting the importance of halogenated aryl groups at position 2 .

Structural and Electronic Considerations

- Crystal Structure Insights : Fluorophenyl-substituted oxadiazoles, such as 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, adopt planar geometries with intermolecular C-H···F interactions, enhancing stability and crystallinity . The target compound’s structure may similarly benefit from fluorine-mediated interactions.

- Electron Density Modulation: Sulfonyl groups reduce electron density on the oxadiazole ring, improving receptor binding .

Actividad Biológica

2-(4-Fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This oxadiazole derivative has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anti-tubercular activity. The unique structure of the oxadiazole ring contributes to its pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 232.23 g/mol. Its structure includes a fluorophenyl group and a methylsulfanyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7FN2O3S |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 18694764 |

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-Tubercular Activity

The compound has also shown promise in the fight against Mycobacterium tuberculosis. In vitro studies reported an effective minimum inhibitory concentration (MIC) against resistant strains. For instance, a related compound exhibited an MIC of 0.045 µg/mL against Mtb H37Ra strain, indicating that modifications in the oxadiazole structure can enhance anti-tubercular efficacy .

Cytotoxicity Studies

While assessing the selectivity and cytotoxicity of oxadiazole derivatives, it was found that certain derivatives had low cytotoxicity towards human cell lines while maintaining high efficacy against pathogens. For instance, selectivity indices were calculated to evaluate the safety profile of these compounds in comparison to their antimicrobial activity .

Case Studies

- Study on Leishmania infantum : A derivative with structural similarities to this compound exhibited a selectivity index of 18.7 against L. infantum promastigotes while showing lower cytotoxicity towards mammalian cells . This suggests potential for development as an antileishmanial agent.

- Anti-Tubercular Research : Another study focused on the synthesis of styryl oxadiazoles demonstrated that modifications led to compounds with significant anti-tubercular activity against drug-resistant strains of Mtb. The findings indicated that structural variations influence both efficacy and safety profiles .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:

- Inhibition of Enzymatic Activity : The oxadiazole core can inhibit enzymes critical for bacterial cell wall synthesis.

- Disruption of Membrane Integrity : Some derivatives have been shown to compromise cell membrane integrity in pathogens.

- Interference with Metabolic Pathways : The compound may affect metabolic pathways essential for pathogen survival.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-fluorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors or coupling reactions. For example, methylsulfanyl-substituted oxadiazoles can be synthesized via oxidative cyclization using iodine as a catalyst in ethanol under reflux . Optimizing solvent choice (e.g., THF or DCM), temperature (room temperature vs. reflux), and stoichiometry of coupling agents (e.g., EDCI/HOBt) can improve yield and purity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H and 13C NMR : Confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–8.1 ppm, methylsulfanyl protons at δ 2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C9H8FN3OS: 226.0445) .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-F at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the 5-position (e.g., methylsulfanyl vs. sulfonyl) affect antibacterial activity, and what mechanisms underlie these differences?

- Methodological Answer : The methylsulfanyl group (electron-donating) enhances lipophilicity, potentially improving membrane penetration, while sulfonyl groups (electron-withdrawing) may increase polarity, affecting target binding. In Xanthomonas oryzae (Xoo), sulfonyl derivatives inhibit extracellular polysaccharide (EPS) production by disrupting quorum sensing . Comparative studies using MIC assays (e.g., against Staphylococcus aureus) and molecular docking (e.g., with bacterial efflux pumps) can elucidate substituent effects .

Q. What experimental models are suitable for evaluating the anti-inflammatory activity of this compound, and how is ulcerogenic liability assessed?

- Methodological Answer :

- In vitro : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages (measure prostaglandin E2 via ELISA).

- In vivo : Carrageenan-induced rat paw edema (anti-inflammatory) and acetic acid-induced writhing (analgesic) models .

- Ulcerogenicity : Administer the compound orally (60 mg/kg) to rats and score gastric lesions after 6 hours. Compare to indomethacin (ulcer index ~2.67 vs. test compound <1.0) .

Q. How can computational strategies like QSAR and molecular docking guide the optimization of this compound derivatives?

- Methodological Answer :

- QSAR : Correlate substituent properties (e.g., Hammett σ, logP) with bioactivity. For example, 4-fluorophenyl groups enhance anti-inflammatory activity by ~60% compared to unsubstituted analogs .

- Molecular Docking : Simulate binding to targets like bacterial DNA gyrase (PDB ID: 1KZN) or COX-2 (PDB ID: 5IKT). Docking scores (<-8.0 kcal/mol suggest strong binding) guide pharmacophore refinement .

Data Contradictions and Resolution

- Sulfanyl vs. Sulfonyl Bioactivity : While sulfonyl derivatives (e.g., ) inhibit EPS in Xoo, sulfanyl analogs (e.g., ) show broader antibacterial spectra. This suggests substituent-dependent targeting—sulfonyl groups may disrupt bacterial adhesion, while sulfanyl groups enhance membrane permeability. Resolve via side-by-side MIC assays and transcriptomic profiling of treated pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.